N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide
Description
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring linked via an amide bond to a para-substituted phenyl group bearing a 1,2-thiazinan ring system with two sulfonyl oxygen atoms (1,1-dioxo group).
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-6-16(13-15(14)2)19(22)20-17-7-9-18(10-8-17)21-11-3-4-12-25(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFJMTZIRFLHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 3,4-dimethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents such as dichloromethane or ethanol
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, hydroxylated derivatives
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations :
- Substituent Position : The para-substituted thiazinan in the target compound contrasts with ortho-substituted thiomorpholine in its isomer , which may influence steric hindrance and binding affinity.
- Heterocyclic Modifications : Replacement of the thiazinan ring with tetrazole (e.g., in HDAC inhibitors) or triazole (e.g., pesticidal sulfentrazone ) alters electronic properties and biological targets.
- Chiral Centers : S9229’s branched alkoxy chain introduces stereochemistry critical for umami receptor interaction , whereas the target compound lacks chiral centers.
Spectroscopic Confirmation :
Pharmacological and Toxicological Profiles
Table 2: Functional and Metabolic Comparisons
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide is a compound of interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and empirical findings from various studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.4546 g/mol |
| CAS Number | 899731-60-3 |
| LogP | 2.5926 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The structure includes a thiazinan ring that is crucial for its biological activity. The presence of the dioxo group enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis typically involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with appropriate benzoyl chlorides under basic conditions. The reaction conditions often include organic solvents like dichloromethane or chloroform and bases such as triethylamine to neutralize byproducts.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It has been suggested that the compound may inhibit carbonic anhydrase, leading to altered pH levels in cells and subsequent physiological effects.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In studies involving human lung adenocarcinoma (A549) and malignant melanoma (WM115), it was shown to induce apoptosis through caspase-dependent pathways. The mechanism involves the destruction of DNA in hypoxic tumor environments, suggesting its potential as a hypoxia-selective anticancer agent .
Antimicrobial Properties
In addition to anticancer activity, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms that require further elucidation but could involve disruption of bacterial membranes or interference with metabolic pathways .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Cytotoxicity in Hypoxic Conditions : A study demonstrated that derivatives of this compound effectively targeted hypoxic tumor cells, leading to increased apoptosis rates compared to normoxic conditions .
- Antimicrobial Evaluation : In vitro tests against common bacterial strains showed promising results, with significant inhibition zones observed in cultures treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
